Lipophilicity (XLogP3‑AA): 4‑Bromo‑1‑propyl‑1H‑imidazole vs. 1‑Propyl‑1H‑imidazole
The introduction of a bromine atom at the C4 position of the imidazole ring increases lipophilicity by 1.1 log units compared to the non‑brominated 1‑propyl‑1H‑imidazole. This difference directly affects membrane permeability and oral bioavailability predictions [1][2].
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 1‑Propyl‑1H‑imidazole: 0.8 |
| Quantified Difference | Δ = +1.1 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A higher LogP value predicts better passive membrane diffusion, making 4‑bromo‑1‑propyl‑1H‑imidazole a more suitable intermediate for developing brain‑penetrant or orally bioavailable drug candidates.
- [1] PubChem. 4‑bromo‑1‑propyl‑1H‑imidazole. CID 66520786. XLogP3‑AA = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/66520786 (accessed 2026). View Source
- [2] PubChem. 1‑Propyl‑1H‑imidazole. CID 118785. XLogP3 = 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/118785 (accessed 2026). View Source
